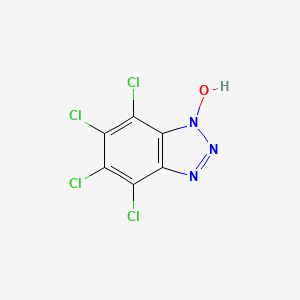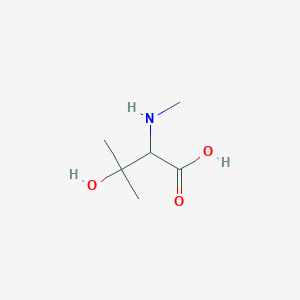
3-Hydroxy-3-methyl-2-(methylamino)butyric Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-methyl-2-(methylamino)butyric Acid is a research chemical with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol . It is used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC©(C(C(=O)O)NC)O . This notation provides a way to represent the structure using ASCII strings.Physical and Chemical Properties Analysis
This compound is a yellow liquid with a density of 1.1 g/mL . It has a boiling point of 128°C (7 mmHg) and a flash point of 113°C (235°F) . It is soluble in water and ethanol .Aplicaciones Científicas De Investigación
1. Bio-based Chemical Production
3-Hydroxypropionic acid, a chemical closely related to 3-Hydroxy-3-methyl-2-(methylamino)butyric Acid, is identified as a valuable platform chemical in biotechnological applications. It serves as a precursor for various compounds like acrylic acid, 1,3-propanediol, and acrylamide. Microorganisms can produce it through metabolic pathways, and its production is often enhanced using genetically engineered microorganisms and metabolic engineering techniques to increase yield, titer, and productivity (Vidra & Németh, 2017).
2. Development of Biosynthetic Pathways
A novel pathway for producing various chiral 3-hydroxyacids, including derivatives of this compound, has been developed. This pathway involves enzymes that condense two acyl-CoAs, reduce the resulting β-ketone, and release the free acid, which can be used for applications ranging from materials to medicines (Martin et al., 2013).
3. Polymer Research
Studies involving poly(3‐hexylthiophene‐2,5‐diyl)/[6,6]‐phenyl C61 butyric acid methyl ester (P3HT/PCBM) films, which are key components in plastic solar cells, have provided insights into the relationship between the structural properties of these polymers and their efficiency in solar cell applications. This research is crucial for advancing the development of more efficient plastic solar cells (Erb et al., 2005).
4. Microbial Production Improvement
Research on Saccharomyces cerevisiae has demonstrated that coupling the increased supply of precursors and cofactors can significantly improve the production of 3-Hydroxypropionic acid, a compound related to this compound. This approach is promising for sustainable production of bio-based chemicals (Chen et al., 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 3-Hydroxy-3-methyl-2-(methylamino)butyric Acid is the muscle protein synthesis and proteasome-mediated proteolysis in skeletal muscles . It plays a crucial role in muscle growth and recovery.
Mode of Action
This compound interacts with its targets by stimulating myofibrillar muscle protein synthesis and inhibiting muscle protein breakdown . This is achieved through various mechanisms, including the activation of the mechanistic target of rapamycin complex 1 (mTORC1) and inhibition of proteasome-mediated proteolysis in skeletal muscles .
Biochemical Pathways
The compound affects the isoleucine catabolism pathway , as well as presumably beta-oxidation of fatty acids and ketogenesis . These pathways are crucial for energy production and muscle recovery.
Pharmacokinetics
It’s known that the compound is a normal urinary metabolite , suggesting that it is metabolized and excreted through the urinary system.
Result of Action
The action of this compound results in increased muscle mass and decreased muscle breakdown . This is due to its role in stimulating muscle protein synthesis and inhibiting muscle protein breakdown . It also plays a role in protein synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is used as an indicator of biotin deficiency , suggesting that its action may be influenced by the availability of biotin in the body.
Análisis Bioquímico
Biochemical Properties
It is known to be involved in protein synthesis . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is used to increase muscle mass and decrease muscle breakdown . It is also used as an indicator of biotin deficiency .
Molecular Mechanism
It is known to be involved in protein synthesis
Metabolic Pathways
Propiedades
IUPAC Name |
3-hydroxy-3-methyl-2-(methylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(2,10)4(7-3)5(8)9/h4,7,10H,1-3H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDFZKXSWRGNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
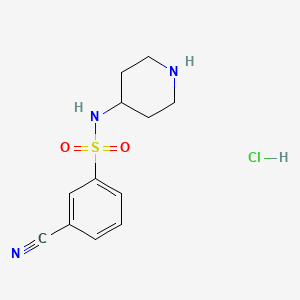
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2984344.png)
![3-Bromo-4-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2984345.png)
![2-(4-methoxyphenyl)-3-(propylthio)-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2984349.png)

![Ethyl 4-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2984354.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2984356.png)
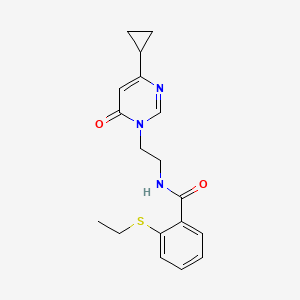
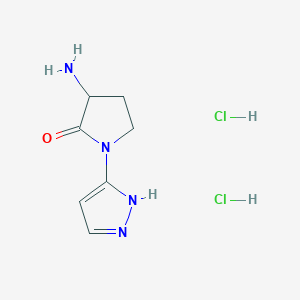

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2984362.png)
![6-[[5-[(4-chlorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2984363.png)
